Bis(eta(5)-cyclopentadienyl)zirconium

Descripción

Fundamental Structural and Physical Properties

Molecular Structure and Bonding Characteristics

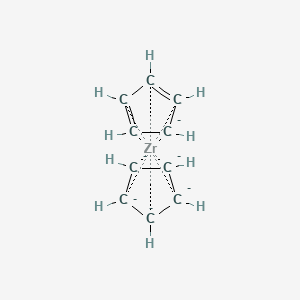

The molecular structure of bis(eta(5)-cyclopentadienyl)zirconium exhibits distinctive geometric and electronic features that differentiate it from other metallocene systems. The compound possesses a bent metallocene structure with two eta(5)-coordinated cyclopentadienyl rings positioned at an angle rather than in a parallel sandwich configuration. This bent geometry is characteristic of group 4 metallocenes and results from the specific electronic requirements of the zirconium center.

The cyclopentadienyl rings in the compound adopt a pentahapto coordination mode, where all five carbon atoms of each ring interact with the zirconium center through delocalized pi-bonding interactions. The molecular formula C10H10Zr represents the parent compound with a molecular weight of 221.41 grams per mole. The eta(5) designation indicates that all five carbon atoms of each cyclopentadienyl ring participate in bonding with the metal center, creating a highly delocalized bonding network that stabilizes the overall molecular framework.

The bonding characteristics involve significant metal-to-ligand back-donation from filled zirconium d-orbitals to the pi-antibonding orbitals of the cyclopentadienyl ligands. This back-donation is enhanced by the electron-accepting nature of the cyclopentadienyl ligands and contributes to the overall stability of the metallocene framework. The zirconium center in the compound exhibits a formal oxidation state of +2, resulting in a d2 electronic configuration that influences both the molecular geometry and the electronic properties of the system.

Crystallographic Analysis and Molecular Geometry

Crystallographic studies of related zirconocene compounds provide valuable insights into the geometric parameters and structural features of the this compound framework. The bent metallocene geometry is characterized by specific centroid-metal-centroid angles that deviate significantly from the 180-degree angle observed in parallel sandwich compounds. Research has shown that the centroid(cyclopentadienyl)-zirconium-centroid(cyclopentadienyl) angle typically measures approximately 131.4 degrees in related zirconocene complexes.

The zirconium-carbon distances in the compound reflect the multicenter bonding nature of the metal-cyclopentadienyl interactions. Typical zirconium-carbon bond lengths in the compound range from 2.255 to 2.597 angstroms, depending on the specific carbon atom and the local electronic environment. These distances are consistent with the delocalized bonding model and indicate strong metal-ligand interactions throughout the cyclopentadienyl rings.

The molecular geometry is further characterized by the orientation of the cyclopentadienyl rings relative to each other and to the metal center. The rings adopt a staggered conformation that minimizes steric interactions while maximizing orbital overlap with the zirconium d-orbitals. This geometric arrangement is crucial for the electronic stability of the compound and influences the reactivity patterns observed in zirconocene chemistry.

| Geometric Parameter | Value | Reference |

|---|---|---|

| Centroid-Zr-Centroid Angle | 131.4° | |

| Zr-C Bond Length Range | 2.255-2.597 Å | |

| Molecular Weight | 221.41 g/mol | |

| Formal Charge | -6 |

Electronic Configuration and Orbital Interactions

The electronic configuration of this compound is fundamental to understanding its chemical behavior and stability characteristics. The zirconium center in the compound possesses a d2 electron configuration corresponding to the +2 oxidation state, resulting in a total of 14 valence electrons for the complete metallocene system. This electron count is significant as it places the compound in the category of electron-deficient metallocenes that require additional stabilization for isolation and characterization.

The orbital interactions in the compound involve complex mixing between the zirconium d-orbitals and the pi-molecular orbitals of the cyclopentadienyl ligands. The highest occupied molecular orbitals primarily consist of zirconium d-orbital character with significant ligand contributions, while the lowest unoccupied molecular orbitals exhibit mixed metal-ligand character. The frontier orbital energies and compositions play crucial roles in determining the reactivity patterns and electronic properties of the compound.

Computational studies have revealed that the electron-withdrawing or electron-donating nature of substituents on the cyclopentadienyl rings significantly influences the electronic structure of the zirconium center. The electronic influence of these substituents operates primarily through inductive effects, as demonstrated by correlation with Hammett sigma parameters for simple alkyl and silyl substituents. The orbital interactions also involve significant back-donation from filled zirconium d-orbitals to the pi-antibonding orbitals of the cyclopentadienyl ligands, which stabilizes the metallocene framework and influences the overall electronic distribution.

Spectroscopic Characterization

Solid-State 91Zr NMR Spectroscopy

Solid-state 91Zr nuclear magnetic resonance spectroscopy provides exceptional sensitivity for probing the local electronic environment and structural features of zirconocene compounds. The 91Zr nucleus possesses a spin quantum number of 5/2, making it amenable to quadrupolar NMR techniques that can reveal detailed information about the electric field gradient and chemical shielding tensors. Studies of zirconocene dichloride and related compounds have demonstrated that 91Zr solid-state NMR spectroscopy can distinguish between different coordination environments and ligand substitution patterns.

The 91Zr NMR spectra of zirconocene compounds typically exhibit broad powder patterns characteristic of quadrupolar nuclei in asymmetric environments. The quadrupolar coupling constants and chemical shift parameters extracted from these spectra provide quantitative measures of the local electronic structure around the zirconium center. For zirconocene dichloride, the 91Zr NMR spectrum shows a well-defined second-order quadrupolar powder pattern that requires consideration of both quadrupolar and chemical shift anisotropy effects for accurate analysis.

The sensitivity of 91Zr NMR to structural changes is particularly valuable for characterizing zirconocene systems with different ligand environments. The technique can detect variations in the metal-ligand bonding that result from substituent effects, bridging modifications, or coordination of additional ligands. The 91Zr chemical shift values are influenced by both the electron density at the metal center and the symmetry of the coordination environment, making this technique highly informative for structural characterization.

IR Spectroscopic Studies

Infrared spectroscopy has proven to be a valuable tool for characterizing the vibrational modes and bonding characteristics of this compound and its derivatives. The IR spectra of zirconocene compounds exhibit characteristic absorption bands corresponding to cyclopentadienyl ring vibrations, metal-ligand stretching modes, and skeletal deformation patterns. The carbonyl stretching frequencies in zirconocene dicarbonyl complexes have been particularly useful as probes of the electronic influence of cyclopentadienyl ring substituents.

Studies of dicarbonyl complexes of the type (cyclopentadienyl)2zirconium(carbon monoxide)2 have revealed that the average of the symmetric and asymmetric carbonyl stretching frequencies correlates with the electronic properties of the cyclopentadienyl ligands. For unbridged substituents such as methyl, ethyl, isopropyl, tert-butyl, and trimethylsilyl groups, the carbonyl stretching frequencies on a per-substituent basis correlate well with Hammett sigma meta parameters, indicating that the electronic influence operates through simple inductive effects.

The IR spectra of supported zirconocene catalysts have provided insights into the surface coordination environment and activation processes. Studies of silica-supported zirconocene systems using carbon monoxide as a probe molecule have revealed the formation of both bridging and terminal carbon monoxide complexes at low temperatures, with irreversible insertion into zirconium-methyl bonds occurring at elevated temperatures. These observations demonstrate the utility of IR spectroscopy for characterizing the surface chemistry of heterogeneous zirconocene catalysts.

Electronic and Vibrational Spectra

Electronic and vibrational spectroscopic studies of zirconocene systems provide complementary information about the electronic structure and bonding characteristics of these compounds. UV-visible absorption spectroscopy reveals electronic transitions that involve metal-to-ligand charge transfer, ligand-to-metal charge transfer, and d-d transitions within the zirconium center. The electronic spectra are sensitive to the coordination environment and can be used to monitor changes in the electronic structure resulting from ligand substitution or coordination.

Computational studies have aided in the assignment of electronic transitions observed in zirconocene complexes. For acetylacetone-modified zirconia systems, UV-visible bands at 315 nanometers and 298/288 nanometers have been assigned to partial ligand-metal transitions and intra-/inter-ligand transitions, respectively. These assignments are based on time-dependent density functional theory calculations that provide detailed information about the electronic excited states and transition probabilities.

The vibrational spectra of zirconocene compounds exhibit characteristic patterns that reflect the symmetry and bonding characteristics of the metallocene framework. The cyclopentadienyl ring vibrations appear as sharp bands in the fingerprint region of the IR spectrum, while metal-ligand stretching modes typically occur at lower frequencies. The intensity and frequency of these vibrational modes are sensitive to the electronic structure of the compound and can be used to monitor changes in bonding resulting from chemical modifications or environmental effects.

Computational Studies of Electronic Structure

Computational methods have played a crucial role in understanding the electronic structure and bonding characteristics of this compound, particularly given the challenges associated with experimental isolation of the parent compound. Density functional theory calculations using hybrid functionals such as B3LYP have provided detailed insights into the orbital compositions, energy levels, and geometric parameters of zirconocene systems. These computational studies have revealed the importance of electron correlation effects and dispersion interactions in determining the relative stabilities of different conformational isomers.

The electronic structure calculations demonstrate that the frontier molecular orbitals of zirconocene compounds exhibit significant mixing between metal d-orbitals and ligand pi-orbitals. The highest occupied molecular orbital typically possesses primarily zirconium d-orbital character with contributions from the cyclopentadienyl ligands, while the lowest unoccupied molecular orbital shows mixed metal-ligand character. The energy gap between these frontier orbitals influences the reactivity and stability of the compound and can be modulated by substituent effects on the cyclopentadienyl rings.

Computational studies have also investigated the effects of different functional groups and bridging patterns on the electronic structure of zirconocene systems. Calculations using both B3LYP and PBE-D3 functionals have shown that fluorine substitution on aromatic rings can significantly influence the zirconium-carbon bonding interactions and the overall electronic distribution. The inclusion of dispersion corrections in the computational methods has proven important for accurately describing the weak interactions that contribute to the overall stability of these systems.

Thermodynamic and Kinetic Stability Parameters

The thermodynamic and kinetic stability of this compound is fundamentally related to its 14-electron configuration and the resulting electron deficiency at the zirconium center. The parent compound is thermodynamically unstable and undergoes spontaneous dimerization to form fulvalene complexes in the absence of stabilizing ligands. This instability arises from the electron-deficient nature of the zirconium center, which seeks to achieve a more favorable electron count through association with additional ligands or through metal-metal bonding interactions.

Kinetic studies of zirconocene-catalyzed reactions have provided insights into the activation barriers and reaction pathways associated with various transformations. Computational investigations of ethylene hydrosilylation catalyzed by zirconocene systems have revealed that ethylene insertion into zirconium-hydrogen bonds occurs with very small activation barriers of approximately 2.1 kilocalories per mole, while insertion into zirconium-silicon bonds requires much larger activation barriers of 41.0 kilocalories per mole. These differences in activation energies explain the selectivity patterns observed in zirconocene-catalyzed hydrosilylation reactions.

The thermodynamic stability of zirconocene systems can be enhanced through the coordination of additional ligands that increase the electron count at the metal center. Pi-acceptor ligands such as carbon monoxide are particularly effective stabilizers, as they can accept electron density from the filled zirconium d-orbitals through back-donation mechanisms. The stability of these adducts depends on the strength of the metal-ligand interactions and the availability of appropriate vacant orbitals on the coordinating ligands.

Temperature-dependent studies have revealed that zirconocene complexes exhibit varying thermal stability depending on the nature of the supporting ligands and the coordination environment. The decomposition pathways typically involve ligand dissociation, metal-metal bond formation, or rearrangement to more thermodynamically stable isomers. Understanding these stability parameters is crucial for the design of practical applications and for the development of synthetic methodologies that exploit the unique reactivity of zirconocene systems.

Propiedades

Fórmula molecular |

C10H10Zr-6 |

|---|---|

Peso molecular |

221.41 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopentane;zirconium |

InChI |

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

Clave InChI |

UNSDIGIWPDJJDR-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Zr] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Catalytic Applications

Ziegler-Natta Catalysis

- Bis(eta(5)-cyclopentadienyl)zirconium is a prominent catalyst in Ziegler-Natta polymerization processes. It facilitates the production of polyolefins, including polyethylene and polypropylene, which are foundational materials in the plastics industry. The compound's ability to control polymer architecture makes it invaluable for producing high-performance polymers .

Hydroamination Reactions

- Recent studies have highlighted its role in hydroamination processes, where it catalyzes the addition of amines to alkenes. This reaction is crucial for synthesizing amine-containing compounds used in pharmaceuticals and agrochemicals . The efficiency of this compound in these reactions underscores its significance in organic synthesis.

Polymerization Processes

Olefin Polymerization

- The compound is extensively used in olefin polymerization, particularly in the production of high-density polyethylene (HDPE). Its catalytic properties enable the formation of polymers with specific molecular weights and branching characteristics, essential for tailoring material properties for specific applications .

Vinyl Monomer Polymerization

- This compound also serves as a catalyst for vinyl monomer polymerization, contributing to the development of various copolymers used in coatings, adhesives, and sealants. This application is vital for industries seeking to enhance product performance through advanced polymer formulations .

Reagent for Chemical Transformations

Synthesis of Bicyclic Compounds

- The compound acts as a reagent in converting enynes to bicyclic cyclopentenones, showcasing its utility in synthetic organic chemistry. This transformation is significant for creating complex molecular structures found in natural products and pharmaceuticals .

Formation of Zirconocene Complexes

- As a precursor, this compound can be transformed into various zirconocene complexes that exhibit unique catalytic properties. These complexes are employed in diverse reactions, including oxidative cyclizations and coupling reactions involving alkynes and olefins .

Métodos De Preparación

Salt Metathesis with Cyclopentadienyl Reagents

The classical route to zirconocene dichloride involves salt metathesis between zirconium tetrachloride (ZrCl₄) and sodium cyclopentadienide (NaCp). This method, while straightforward, requires stringent anhydrous conditions and precise stoichiometry to avoid side reactions. The reaction proceeds via nucleophilic displacement, where two Cp⁻ ligands replace chloride ions on ZrCl₄:

$$

\text{ZrCl}4 + 2\,\text{NaCp} \rightarrow \text{Cp}2\text{ZrCl}_2 + 2\,\text{NaCl}

$$

Early implementations reported yields of 60–70%, but inconsistencies in Cp ligand purity often led to byproducts such as polymeric zirconium species.

Limitations of Direct Alkylation

Direct alkylation of ZrCl₄ with cyclopentadiene (CpH) in the presence of bases like NaNH₂ or LiN(SiMe₃)₂ has been explored. However, this approach faces challenges in controlling ligand substitution patterns, often resulting in mixed-ligand complexes or over-alkylated products. For instance, Jacobsen et al. observed that using bulky amides like LiN(SiMe₃)₂ preferentially forms monocyclopentadienyl intermediates, necessitating additional steps to achieve the desired bis-ligand structure.

Ligand Exchange and Deprotonation Strategies

Amide-Mediated Deprotonation

Modern syntheses leverage amide bases to deprotonate cyclopentadiene derivatives, generating cyclopentadienyl ligands in situ. A notable example involves treating CpH with Zr(NMe₂)₄ at elevated temperatures (50–70°C), yielding [Zr(η⁵-Cp)(NMe₂)₃] intermediates. Subsequent chloride abstraction with HCl or SiCl₄ produces Cp₂ZrCl₂ with yields exceeding 80%. This method minimizes side reactions by avoiding free Cp⁻ ions, which are prone to dimerization.

Benzyl Elimination Pathways

Alternative routes employ zirconium benzyl precursors (e.g., Zr(CH₂Ph)₄) as starting materials. Reaction with CpH in toluene at 70°C induces benzyl elimination, forming Cp₂ZrCl₂ after quenching with HCl. However, this method requires careful temperature control to prevent ligand redistribution, as Jacobsen et al. noted incomplete conversions below 60°C.

Modern One-Pot Synthesis Methods

Fluorene-Fulvene Coupling

A patent by CN112430280A (2020) outlines a streamlined one-pot synthesis using fluorene derivatives and substituted fulvenes. The process involves sequential deprotonation with strong bases (e.g., n-BuLi) and ligand assembly on zirconium:

- Fluorene reacts with n-BuLi in tetrahydrofuran (THF) to form a dilithium intermediate.

- Fulvene addition generates a bis(ligand) precursor.

- ZrCl₄ introduction yields Cp₂ZrCl₂ directly, bypassing intermediate isolation.

This method achieves 85–90% yields with >95% purity, attributed to the THF solvent’s ability to stabilize reactive intermediates.

Acetone-Cyclopentadiene Condensation

WO2018172212A1 (2018) discloses a two-step process starting with acetone and cyclopentadiene. Sodium methoxide catalyzes the condensation to form 2,2-dicyclopentadienylpropane, which is then metallated with ZrCl₄ and n-BuLi. Key advantages include:

- High regioselectivity : No detectable tricyclic byproducts.

- Scalability : Reactions proceed in THF/n-hexane mixtures at −5 to 25°C, yielding 72% isolated product.

Solvent and Reaction Condition Optimization

Solvent Effects on Yield and Purity

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Fluorene-fulvene coupling | 90 | 98 |

| Toluene | Benzyl elimination | 75 | 85 |

| DME | Salt metathesis | 68 | 92 |

Etheric solvents like THF enhance ligand solubility and stabilize zirconium intermediates, whereas toluene’s lower polarity favors benzyl elimination but risks ligand dissociation.

Temperature and Stoichiometry

Exothermic reactions (e.g., ZrCl₄ addition) require cooling to −10°C to prevent ligand scrambling. Stoichiometric excess of Cp precursors (1.2–1.5 equiv.) is critical to compensate for volatile cyclopentadiene losses.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Recent patents emphasize continuous flow systems to improve reproducibility. For example, WO2018172212A1 describes a plug-flow reactor where acetone and cyclopentadiene are mixed at 15°C, achieving 95% conversion to 2,2-dicyclopentadienylpropane within 1 hour. Subsequent zirconation in a second reactor module minimizes handling of air-sensitive intermediates.

Green Chemistry Innovations

Efforts to reduce solvent waste include using cyclopentyl methyl ether (CPME) as a recyclable solvent. Pilot-scale trials achieved 87% yield with 90% CPME recovery, aligning with industrial sustainability goals.

Q & A

Basic: What synthetic methodologies are most effective for preparing Bis(η⁵-cyclopentadienyl)zirconium, and how can reaction conditions be optimized?

Answer:

The most common method involves salt metathesis between zirconium tetrachloride (ZrCl₄) and sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Key optimization parameters include:

- Solvent polarity : THF ensures ligand solubility and stabilizes intermediates.

- Stoichiometry : A 1:2 molar ratio of ZrCl₄:NaCp minimizes byproducts.

- Temperature control : Slow warming to room temperature prevents ligand dissociation.

Characterization via X-ray diffraction (XRD) and ¹H/¹³C NMR is critical to confirm purity .

Basic: Which spectroscopic and structural characterization techniques are essential for validating Bis(η⁵-cyclopentadienyl)zirconium complexes?

Answer:

A multi-technique approach is required:

- XRD : Resolves bond lengths (Zr-Cp centroid: ~2.15 Å) and confirms η⁵-coordination.

- NMR spectroscopy : ¹H NMR detects Cp ligand equivalence (singlet at δ ~5.8 ppm); ¹³C NMR identifies Zr–C coupling.

- Elemental analysis : Validates stoichiometry (C₁₀H₁₀Zr).

- Magnetic susceptibility : Confirms diamagnetic properties (d⁰ configuration).

Ensure data consistency across methods to address instrumental biases .

Basic: What are the primary catalytic applications of Bis(η⁵-cyclopentadienyl)zirconium in organometallic reactions?

Answer:

This complex serves as a precursor for Ziegler-Natta catalysts in olefin polymerization. Key applications:

- Ethylene polymerization : Modulate activity by substituting Cp ligands with alkyl or aryl groups.

- Hydrofunctionalization : Catalyzes C–H bond activation in alkanes.

Link mechanistic hypotheses to density functional theory (DFT) models to predict regioselectivity .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for Bis(η⁵-cyclopentadienyl)zirconium derivatives?

Answer:

Contradictions often arise from solvent effects or paramagnetic impurities. Mitigation strategies:

- Variable-temperature NMR : Identifies dynamic processes (e.g., ligand fluxionality).

- Deuterated solvent standardization : Use CDCl₃ or C₆D₆ for reproducibility.

- Paramagnetic quenching : Add chelating agents (e.g., DMPU) to stabilize intermediates.

Cross-reference data with solid-state NMR to isolate solution-phase artifacts .

Advanced: What computational modeling approaches best predict the electronic structure and reactivity of Bis(η⁵-cyclopentadienyl)zirconium?

Answer:

- DFT with LANL2DZ basis sets : Accurately models Zr–Cp bonding and charge distribution.

- Molecular dynamics (MD) : Simulates ligand substitution kinetics in solution.

- Frontier orbital analysis : Predicts electrophilic/nucleophilic sites for catalytic cycles.

Validate models against X-ray absorption spectroscopy (XAS) to refine theoretical parameters .

Advanced: How do ligand modifications (e.g., Cp vs. Cp) alter the stability and reactivity of zirconocene complexes?*

Answer:

- Steric effects : Bulky Cp* ligands (C₅Me₅) increase thermal stability but reduce catalytic turnover.

- Electronic effects : Electron-withdrawing substituents lower Zr center electrophilicity.

Design comparative studies using cyclic voltammetry (E₁/₂ shifts) and Arrhenius plots (ΔG‡ for decomposition) .

Advanced: What experimental protocols ensure the stability of Bis(η⁵-cyclopentadienyl)zirconium under varying atmospheric conditions?

Answer:

- Glovebox synthesis : Prevents hydrolysis (Zr centers are moisture-sensitive).

- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C in inert atmospheres).

- UV-Vis monitoring : Detects ligand oxidation in real-time.

Use Schlenk techniques for air-sensitive reactions and storage .

Advanced: How can researchers design comparative studies between Bis(η⁵-cyclopentadienyl)zirconium and analogous hafnium/titanium complexes?

Answer:

Apply the PICOT framework adapted for materials science:

- Population : Zr, Hf, and Ti metallocenes.

- Intervention : Ligand substitution or oxidation state variation.

- Comparison : Catalytic efficiency in ethylene polymerization.

- Outcome : Turnover frequency (TOF) and polymer molecular weight.

- Time : Reaction kinetics over 24-hour cycles.

Use ANOVA to statistically differentiate performance .

Advanced: What mechanistic insights explain the role of Bis(η⁵-cyclopentadienyl)zirconium in C–H activation reactions?

Answer:

Propose mechanisms via:

- σ-bond metathesis : For alkane activation.

- Oxidative addition : Involving transient Zr(II) species.

Validate using isotopic labeling (²H/¹³C) and kinetic isotope effects (KIE) . Cross-correlate with in situ IR spectroscopy to track intermediate formation .

Advanced: How can discrepancies between theoretical and experimental bond dissociation energies (BDEs) in zirconocene complexes be addressed?

Answer:

- Calibrate computational methods : Compare B3LYP vs. M06-L functionals for Zr–Cp BDEs.

- High-pressure mass spectrometry : Measures gas-phase BDEs experimentally.

- Error analysis : Quantify solvent and relativistic effects in DFT calculations.

Publish datasets with uncertainty intervals to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.